3-(3-氯-1H-1,2,4-三唑-1-基)-1,3,4,5-四氢-2H-1-苯并噻吩-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-1,2,4-Triazole is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms. It has a molecular weight of 103.510 . It’s used in various fields including medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

1,2,4-Triazole derivatives can be synthesized through various methods. For example, a study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

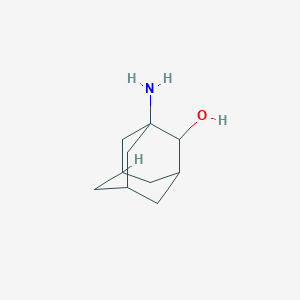

The molecular structure of 1H-1,2,4-Triazole is available as a 2D Mol file . It’s important to note that the structure of “3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” would be more complex due to the additional components in the molecule.Chemical Reactions Analysis

1,2,4-Triazole derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines . Some compounds showed promising cytotoxic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For 1H-1,2,4-Triazole, it has a molecular weight of 103.510 .科学研究应用

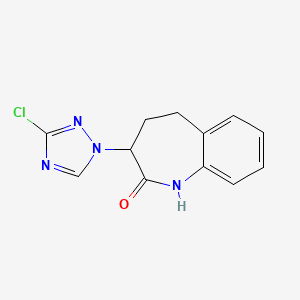

Dopaminergic Activity and Central Nervous System Agents A series of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which share structural similarity with 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, have been synthesized and evaluated for their dopaminergic activity. These compounds were prepared to target both central and peripheral dopamine receptors, displaying significant dopaminergic activity as evidenced by their effects on renal blood flow and renal vascular resistance in anesthetized dogs, as well as rotational effects in rats lesioned in the substantia nigra and stimulation of rat striatal adenylate cyclase in vitro. The most potent compounds in this series were characterized by substitutions that increased lipophilicity and included modifications on the 1-phenyl group or the 3' position with a chloro, methyl, or trifluoromethyl group (Pfeiffer et al., 1982).

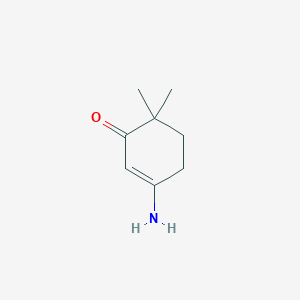

Synthesis of Tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine Derivatives An efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are structurally related to 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, has been developed. This method involves a novel one-pot three-(in situ five-)component condensation reaction utilizing aromatic diamine, Meldrum's acid, and an isocyanide in CH(2)Cl(2) at ambient temperature without any catalyst or activation, leading to high yields of these compounds. These derivatives, related to benzodiazepines, are significant due to their broad spectrum of biological activities (Shaabani et al., 2009).

Neuroleptic Potential and Anticonvulsant Effects A novel class of compounds, 3-phenyl-2-piperazinyl-5H-1-benzazepines, structurally akin to 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, were synthesized and evaluated for their potential neuroleptic activity. These compounds exhibited significant neuroleptic-like activity, with specific derivatives showing comparable or superior potency to chlorpromazine in inhibiting exploratory activity, conditioned avoidance response, and self-stimulation response in animal models. Moreover, certain derivatives demonstrated potent anticonvulsant effects against seizures induced by electroshock or pentylenetetrazole, highlighting their potential as novel neuroleptic agents (Hino et al., 1988).

作用机制

属性

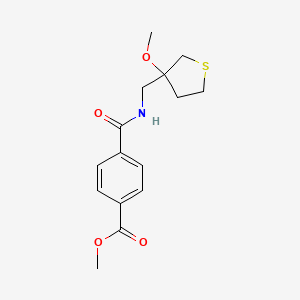

IUPAC Name |

3-(3-chloro-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O/c13-12-14-7-17(16-12)10-6-5-8-3-1-2-4-9(8)15-11(10)18/h1-4,7,10H,5-6H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUANDBCVFLMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N3C=NC(=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2744055.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2744057.png)

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744061.png)

![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744065.png)

![N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2744067.png)

![6-chloro-N-[2-(naphthalen-1-yloxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2744069.png)

![5-bromo-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2744070.png)

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744074.png)